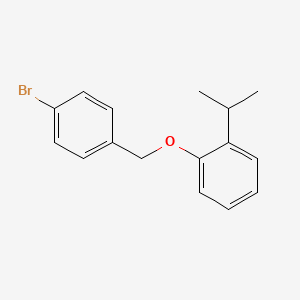

4-Bromobenzyl-(2-iso-propylphenyl)ether

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-[(2-propan-2-ylphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-12(2)15-5-3-4-6-16(15)18-11-13-7-9-14(17)10-8-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGHRFENMRQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Retrosynthetic Analysis of 4 Bromobenzyl 2 Iso Propylphenyl Ether

Disconnection Approaches for Aryl Alkyl Ether Synthesis

The target molecule, 4-Bromobenzyl-(2-iso-propylphenyl)ether, is an aryl alkyl ether. The most logical disconnection for ethers is the carbon-oxygen (C-O) bond. lkouniv.ac.inscribd.com For this specific molecule, two primary C-O bond disconnections can be considered, leading to two distinct synthetic strategies, primarily based on the Williamson ether synthesis or the Ullmann condensation.

Disconnection A: Benzyl-Oxygen Bond Cleavage

This approach involves disconnecting the bond between the benzylic carbon and the ether oxygen. This leads to a 4-bromobenzyl cation synthon and a 2-isopropylphenoxide anion synthon. The corresponding synthetic equivalents would be a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) and 2-isopropylphenol (B134262).

This route follows the logic of the Williamson ether synthesis , a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. byjus.commasterorganicchemistry.com The synthesis would proceed by deprotonating 2-isopropylphenol with a suitable base to form the phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. byjus.com

Disconnection B: Aryl-Oxygen Bond Cleavage

Alternatively, the bond between the aryl ring and the ether oxygen can be disconnected. This generates a 2-isopropylphenyl cation synthon and a 4-bromobenzyl alkoxide anion synthon. The real-world reagents for this would be a 2-isopropylphenyl halide (activated for nucleophilic aromatic substitution) and 4-bromobenzyl alcohol.

This pathway aligns with the principles of the Ullmann condensation , a copper-catalyzed reaction that forms diaryl ethers or aryl alkyl ethers by coupling an aryl halide with an alcohol or phenol (B47542). wikipedia.orgsynarchive.comorganic-chemistry.org This reaction typically requires higher temperatures and often uses polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.orgnih.gov Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.govacs.org

Comparative Analysis of Disconnection Approaches

| Disconnection Strategy | Synthetic Method | Precursors | Key Considerations |

| A: Benzyl-Oxygen | Williamson Ether Synthesis | 4-Bromobenzyl halide & 2-Isopropylphenol | Favored due to the high reactivity of benzylic halides in SN2 reactions. gla.ac.uk Potential for elimination side reactions is low. Steric hindrance from the ortho-isopropyl group on the nucleophile could slow the reaction but is generally manageable. byjus.comorganic-chemistry.org |

| B: Aryl-Oxygen | Ullmann Condensation | 2-Isopropylphenyl halide & 4-Bromobenzyl alcohol | Generally requires harsher conditions (high temperature, copper catalyst). wikipedia.org The aryl halide is not strongly activated by the isopropyl group, potentially requiring more forcing conditions or specialized catalytic systems. wikipedia.orgacs.org |

Given the options, Disconnection A via the Williamson ether synthesis is generally the more favorable and commonly employed route for this type of ether due to the milder reaction conditions and the high reactivity of the benzylic halide electrophile. masterorganicchemistry.comgla.ac.uk

Considerations for Selective Bromination and Isopropyl Group Introduction

The successful synthesis via the preferred Williamson route hinges on the efficient preparation of the two key precursors: 4-bromobenzyl bromide and 2-isopropylphenol.

Synthesis of 2-Isopropylphenol:

The introduction of the isopropyl group onto the phenol ring is typically achieved through a Friedel-Crafts alkylation reaction. libretexts.orgbyjus.com Phenol can be reacted with an isopropylating agent, such as 2-chloropropane (B107684) or isopropanol, in the presence of a suitable acid catalyst. khanacademy.org

A significant challenge in this step is controlling the regioselectivity. The hydroxyl group of phenol is a strong ortho-, para-director. Therefore, the alkylation can lead to a mixture of 2-isopropylphenol and 4-isopropylphenol. Reaction conditions, such as temperature and the choice of catalyst, can be optimized to favor the formation of the ortho-substituted product.

Selective Bromination:

The synthesis of 4-bromobenzyl bromide requires careful consideration of bromination selectivity. The starting material would be p-toluic acid or a related toluene (B28343) derivative. The challenge lies in performing a benzylic bromination without brominating the aromatic ring itself.

Free-radical bromination is the method of choice for selectively brominating the benzylic position. chemistrysteps.commasterorganicchemistry.com This is typically accomplished using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or under photochemical conditions (UV light). chemistrysteps.comorganic-chemistry.org The stability of the intermediate benzyl (B1604629) radical favors substitution at the benzylic carbon over the aromatic ring. gla.ac.ukchemistrysteps.com It is crucial to avoid Lewis acid catalysts (like FeBr₃), which would promote electrophilic aromatic substitution on the ring.

Alternatively, if starting from 4-bromotoluene (B49008), a direct benzylic bromination using NBS would yield the desired 4-bromobenzyl bromide. masterorganicchemistry.com This is often the more direct route.

| Precursor | Synthetic Reaction | Key Reagents | Critical Factors |

| 2-Isopropylphenol | Friedel-Crafts Alkylation | Phenol, 2-Chloropropane (or Isopropanol), Acid Catalyst | Controlling ortho vs. para selectivity. |

| 4-Bromobenzyl bromide | Benzylic Bromination | 4-Bromotoluene, N-Bromosuccinimide (NBS), Radical Initiator/UV Light | Ensuring selectivity for the benzylic position over the aromatic ring. The use of NBS provides a low, steady concentration of Br₂, which favors radical substitution. masterorganicchemistry.com |

By carefully selecting the disconnection approach and considering the specific challenges of precursor synthesis, a robust and efficient synthetic strategy for this compound can be developed.

Etherification Pathways: Exploration and Optimization

The crucial C-O bond formation between the 2-isopropylphenol and 4-bromobenzyl moieties can be achieved through several reliable methods. The choice of pathway often depends on the availability of starting materials, desired yield, and tolerance to various functional groups.

The most classic and direct route to forming the ether linkage is via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves the deprotonation of a weakly acidic alcohol, in this case, 2-isopropylphenol, to form a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks an electrophilic alkyl halide, such as 4-bromobenzyl bromide, displacing the halide and forming the ether. masterorganicchemistry.com

The reaction is typically carried out by treating 2-isopropylphenol with a suitable base to generate the sodium or potassium salt, followed by the addition of 4-bromobenzyl bromide. The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as elimination.

Interactive Data Table: Representative Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Typical Yield |

| 2-isopropylphenol | 4-bromobenzyl bromide | K₂CO₃ | DMF | 60 °C | Good to Excellent |

| 2-isopropylphenol | 4-bromobenzyl bromide | NaH | THF | Reflux | Good to Excellent |

| 2-isopropylphenol | 4-bromobenzyl bromide | Cs₂CO₃ | Acetonitrile | 80 °C | Excellent |

An alternative to the classical SN2 approach is the copper-catalyzed Ullmann condensation. wikipedia.org While traditionally used for synthesizing diaryl ethers at very high temperatures, modern advancements have led to milder reaction conditions through the use of specific ligands. wikipedia.orgnih.gov This method is particularly useful when dealing with less reactive aryl halides or sterically hindered phenols. nih.govnih.gov

In this strategy, a copper(I) or copper(II) salt is used as a catalyst, often in conjunction with a ligand such as N,N-dimethylglycine or picolinic acid, to facilitate the coupling of 2-isopropylphenol with 4-bromobenzyl bromide. nih.govorganic-chemistry.org The reaction typically requires a base, like cesium carbonate or potassium phosphate (B84403), and is performed in a polar aprotic solvent. nih.govmdpi.com The mechanism is thought to involve the formation of a copper(I) phenoxide intermediate which then reacts with the aryl halide. wikipedia.org

Interactive Data Table: Conditions for Copper-Catalyzed Etherification

| Catalyst | Ligand | Base | Solvent | Temperature | Key Feature |

| CuI | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 °C | Milder conditions organic-chemistry.org |

| Cu₂O | None | K₂CO₃ | DMF | 120-140 °C | Ligand-free potential mdpi.com |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 80-100 °C | Tolerates steric hindrance nih.gov |

The Mitsunobu reaction offers a powerful and versatile method for forming aryl alkyl ethers under mild, neutral conditions. organic-chemistry.org This reaction is ideal for coupling a nucleophile (2-isopropylphenol) with a primary or secondary alcohol (4-bromobenzyl alcohol). The core of the reaction involves the in situ activation of the alcohol's hydroxyl group by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt intermediate. organic-chemistry.orgnih.gov The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is an excellent leaving group. The phenoxide, formed by deprotonation of 2-isopropylphenol by the reaction intermediates, then acts as the nucleophile, attacking the carbon of the activated alcohol in an SN2 fashion to yield the desired ether with inversion of configuration at the alcohol carbon. organic-chemistry.orgnih.gov

Interactive Data Table: Reagents for Mitsunobu Etherification

| Alcohol | Phenolic Nucleophile | Reagents | Solvent | Temperature |

| 4-bromobenzyl alcohol | 2-isopropylphenol | PPh₃, DEAD | THF | 0 °C to RT |

| 4-bromobenzyl alcohol | 2-isopropylphenol | PPh₃, DIAD | Toluene | 0 °C to RT |

| 4-bromobenzyl alcohol | 2-isopropylphenol | Polymer-bound PPh₃, DEAD | DCM | 0 °C to RT |

Directed Introduction of the Bromine Atom onto the Benzyl Moiety

One potential synthetic route involves first synthesizing the unbrominated precursor, benzyl-(2-iso-propylphenyl)ether, and then introducing the bromine atom via electrophilic aromatic substitution. In this reaction, the precursor ether is treated with molecular bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

The benzyloxy group (-O-CH₂-Ph) is an activating, ortho-, para-directing group. Therefore, bromination will be directed to the positions ortho and para to the benzylic carbon on the unsubstituted benzyl ring. This will result in a mixture of products, primarily this compound and 2-bromobenzyl-(2-iso-propylphenyl)ether, which would necessitate a subsequent purification step to isolate the desired para-isomer.

Interactive Data Table: Reagents for Electrophilic Bromination

| Substrate | Brominating Agent | Catalyst | Solvent | Expected Major Products |

| Benzyl-(2-iso-propylphenyl)ether | Br₂ | FeBr₃ | CCl₄ or CH₂Cl₂ | Mixture of ortho- and para-isomers |

| Benzyl-(2-iso-propylphenyl)ether | NBS | H₂SO₄ | Acetonitrile | Mixture of ortho- and para-isomers |

A more direct and regioselective approach involves the synthesis of the key intermediate, 4-bromobenzyl bromide, which can then be used in the etherification pathways described in section 3.1. This intermediate is efficiently prepared from 4-bromotoluene via a free-radical bromination at the benzylic position. prepchem.comguidechem.com This reaction is known as the Wohl-Ziegler reaction when N-bromosuccinimide (NBS) is used. masterorganicchemistry.com

The reaction is initiated by light (photochemical initiation) or a radical initiator like benzoyl peroxide or AIBN. prepchem.commasterorganicchemistry.com The initiator helps generate a bromine radical, which then abstracts a hydrogen atom from the methyl group of 4-bromotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ or NBS) to form the product, 4-bromobenzyl bromide, and a new bromine radical to continue the chain reaction. masterorganicchemistry.comlibretexts.org Using NBS is often preferred as it maintains a low, constant concentration of Br₂, minimizing side reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.com

Interactive Data Table: Conditions for Free-Radical Benzylic Bromination of 4-Bromotoluene

| Brominating Agent | Initiator | Solvent | Temperature | Reported Yield |

| Bromine (Br₂) | 500W Photolamp | CCl₄ | Reflux | ~65% prepchem.com |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | CCl₄ | Reflux | Good |

| Bromine (Br₂) | PCl₃ (catalyst) | Neat | 115-125 °C | ~45% guidechem.com |

Purification and Isolation Techniques for Aryl Alkyl Ethers

The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the ether and the nature of the impurities present. Common impurities from the Williamson synthesis include unreacted 2-isopropylphenol, 4-bromobenzyl halide, and potential C-alkylated byproducts.

Column Chromatography:

Flash column chromatography is a highly effective method for separating the desired ether from both less polar byproducts and more polar starting materials like unreacted phenol. prepchem.comorgsyn.org The crude reaction mixture is typically adsorbed onto a solid support like silica (B1680970) gel and placed atop a column packed with the same stationary phase. chemicalbook.com A solvent system (mobile phase) of appropriate polarity is then passed through the column to elute the components at different rates.

For a relatively nonpolar compound like this compound, a common mobile phase would be a mixture of a nonpolar solvent like n-hexane and a slightly more polar solvent like ethyl acetate. prepchem.comchemicalbook.com A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for efficient separation of compounds with a wide range of polarities. orgsyn.org Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. acs.org

Recrystallization:

If the synthesized ether is a solid at room temperature, recrystallization can be an excellent technique for achieving high purity. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the ether decreases, causing it to crystallize out, while the impurities, being present in smaller amounts, remain dissolved in the solvent.

The choice of solvent is crucial for successful recrystallization. Ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. google.com

Extraction and Washing:

Before chromatographic or recrystallization steps, a liquid-liquid extraction is typically performed. After the reaction, the mixture is often diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution, such as sodium hydroxide, to remove unreacted acidic phenol. chem-soc.siprepchem.com This is followed by washing with water and brine to remove any remaining water-soluble impurities before the organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. prepchem.comprepchem.com

| Technique | Principle | Typical Application for this compound | Key Parameters |

|---|---|---|---|

| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Separation of the ether from unreacted starting materials and byproducts. | Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate mixture. prepchem.comchemicalbook.com |

| Recrystallization | Purification based on differences in solubility at varying temperatures. | Final purification of the solid ether product. | Solvent: Ethanol, Methanol, or Hexane/Ethyl Acetate mixture. google.com |

| Aqueous Workup (Extraction) | Separation of components based on their solubility in immiscible liquid phases. | Initial removal of acidic impurities (unreacted phenol) and water-soluble salts. | Organic Solvent: Diethyl ether, Ethyl Acetate Aqueous Wash: NaOH solution, Water, Brine. chem-soc.si |

Conclusion

4-Bromobenzyl-(2-iso-propylphenyl)ether is a molecule that combines the structural features of an aryl alkyl ether and an organobromine compound. While specific research on this compound is limited, its synthesis can be readily achieved through well-established methods like the Williamson ether synthesis. Its physicochemical and spectroscopic properties can be reliably predicted based on the extensive knowledge of related chemical structures. The presence of multiple functional groups suggests its potential as a versatile intermediate for the synthesis of more complex organic molecules, highlighting the importance of such compounds in the advancement of synthetic chemistry.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Bromobenzyl 2 Iso Propylphenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 4-Bromobenzyl-(2-iso-propylphenyl)ether is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the adjacent atoms and functional groups.

The protons of the 4-bromobenzyl group are expected to show characteristic signals. The benzylic protons (Ar-CH₂-O) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons of the 4-bromophenyl ring would present as an AA'BB' system, typical for para-substituted benzene (B151609) rings.

For the 2-iso-propylphenyl group, the isopropyl methyl protons would give rise to a doublet, coupled to the methine proton. The methine proton (CH) would, in turn, appear as a septet. The aromatic protons of this ring would show a more complex splitting pattern due to their distinct chemical environments.

A predicted ¹H NMR data table is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Isopropyl-CH₃ | 1.25 | Doublet | 6.9 |

| Isopropyl-CH | 3.40 | Septet | 6.9 |

| Benzylic-CH₂ | 5.10 | Singlet | N/A |

| Aromatic-H (2-iso-propylphenyl) | 6.90 - 7.30 | Multiplet | N/A |

| Aromatic-H (4-bromobenzyl) | 7.28 | Doublet | 8.5 |

| Aromatic-H (4-bromobenzyl) | 7.50 | Doublet | 8.5 |

Note: The predicted data is based on the analysis of similar compounds and general spectroscopic principles.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal.

The carbon of the benzylic methylene (B1212753) group (Ar-CH₂-O) is expected to be found in the range of 65-75 ppm. The carbons of the 4-bromophenyl ring will show four distinct signals, with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced by the halogen's electronic effects. The quaternary carbon of the 2-iso-propylphenyl group attached to the ether oxygen will be shifted downfield. The isopropyl group will display two signals corresponding to the methine and methyl carbons.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl-CH₃ | 22.5 |

| Isopropyl-CH | 27.0 |

| Benzylic-CH₂ | 70.0 |

| C-Br (4-bromobenzyl) | 121.5 |

| Aromatic CH (4-bromobenzyl) | 129.0 |

| Aromatic CH (4-bromobenzyl) | 131.8 |

| Quaternary C (4-bromobenzyl) | 137.0 |

| Aromatic CH (2-iso-propylphenyl) | 113.0 - 127.0 |

| Quaternary C-O (2-iso-propylphenyl) | 155.0 |

Note: The predicted data is based on the analysis of similar compounds and general spectroscopic principles.

To definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the isopropyl methine proton and the isopropyl methyl protons. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent band corresponding to the C-O-C ether linkage stretching vibration would be anticipated in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and benzylic groups would be observed just below 3000 cm⁻¹. The presence of the C-Br bond would be indicated by a band in the lower frequency region of the spectrum.

A predicted FT-IR data table is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-O-C Ether Stretch | 1250 - 1000 |

| C-Br Stretch | 600 - 500 |

Note: The predicted data is based on the analysis of similar compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

The fragmentation of this compound in the mass spectrometer would likely proceed through cleavage of the ether bond. This would lead to the formation of characteristic fragment ions, such as the 4-bromobenzyl cation and the 2-iso-propylphenoxide radical or cation.

A predicted HRMS and fragmentation data table is provided below.

| Ion/Fragment | Predicted m/z | Identity |

| [M]⁺ | 306.06 | Molecular Ion (with ⁷⁹Br) |

| [M+2]⁺ | 308.06 | Molecular Ion (with ⁸¹Br) |

| [C₇H₆Br]⁺ | 169.97 | 4-Bromobenzyl cation |

| [C₉H₁₁O]⁺ | 135.08 | 2-iso-propylphenoxy cation |

Note: The predicted m/z values are based on the elemental composition of the fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

There are no specific GC-MS studies published in the peer-reviewed literature for this compound. Consequently, experimental data regarding its retention time, elution order relative to similar compounds, or its characteristic mass spectrum under electron ionization are not available. While GC-MS is a standard method for the analysis of semi-volatile ethers, the specific fragmentation pattern of this compound, which would be crucial for its unequivocal identification and purity assessment, has not been documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Similar to GC-MS, there is no available literature detailing the LC-MS analysis of this compound. LC-MS is a powerful technique for the analysis of compounds that are not amenable to GC, or for analysis within complex matrices. However, without experimental studies, information on its ionization efficiency, optimal mobile phases, retention behavior on various stationary phases, and high-resolution mass spectrometry data remains unknown.

X-ray Diffraction Studies for Solid-State Structural Confirmation

No crystallographic data for this compound has been deposited in crystallographic databases, nor have any X-ray diffraction studies been published. nist.govnih.govnist.gov This analytical technique is essential for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Without such a study, the precise bond lengths, bond angles, and conformation of the molecule, as well as its crystal packing, are not experimentally confirmed. While related structures containing a 4-bromobenzyl moiety have been analyzed via X-ray diffraction, this information cannot be directly extrapolated to confirm the solid-state structure of the title compound. nist.govnih.gov

Investigation of Chemical Reactivity and Transformative Chemistry of 4 Bromobenzyl 2 Iso Propylphenyl Ether

Reactions Involving the Aryl Bromine Atom

The carbon-bromine bond on the 4-bromobenzyl moiety is a versatile handle for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, or its removal.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide of 4-Bromobenzyl-(2-iso-propylphenyl)ether is an excellent substrate for such transformations. These reactions allow for the construction of complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com For a substrate like this compound, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, effectively replacing the bromine atom with a new aryl group. Studies on similar 4-bromophenyl compounds show that catalysts like Pd(PPh₃)₄ are effective, often in solvents like 1,4-dioxane (B91453) with a phosphate (B84403) or carbonate base. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. organic-chemistry.org The reaction typically uses a palladium catalyst, a base (often a hindered amine like triethylamine), and is known for its excellent trans selectivity. organic-chemistry.orgrsc.org Reacting this compound with an alkene like styrene (B11656) would be expected to yield a stilbene-like derivative, connecting the benzyl (B1604629) ring to the vinyl group of the styrene.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgyoutube.com The process is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) along with an amine base. organic-chemistry.org This transformation would install an alkyne functional group onto the benzyl portion of the molecule, providing a gateway to further synthetic modifications. The reactivity of aryl bromides in Sonogashira couplings is well-documented and generally requires slightly more forcing conditions than corresponding aryl iodides. wikipedia.org

The following table summarizes representative conditions for these cross-coupling reactions based on analogous systems.

| Reaction Type | Analogous Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1 mol%), NHC Ligand | K₂CO₃ | DMF/H₂O | 4-Acetyl-trans-stilbene | nih.gov |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene (B28343) | Bis(4-bromophenyl)acetylene | wikipedia.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.orgbyjus.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate.

In the case of this compound, the 4-bromobenzyl ring lacks any such activating electron-withdrawing groups. The ether linkage and the methylene (B1212753) group are considered electron-donating or neutral in character. Consequently, the aryl bromide is not activated towards traditional SNAr reactions. Displacement of the bromide by common nucleophiles (e.g., alkoxides, amines) would not be expected to occur under standard SNAr conditions and would likely require extremely high temperatures or alternative, more drastic mechanisms such as the elimination-addition (benzyne) pathway.

Reductive Debromination Strategies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, most notably catalytic hydrogenation.

Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a source of hydrogen (e.g., H₂ gas) is a highly effective method for reducing aryl halides. This same set of conditions is also classically used for the cleavage of benzyl ethers (see Section 5.2.1). Therefore, subjecting this compound to catalytic hydrogenation would be expected to induce both reductive debromination of the C-Br bond and hydrogenolysis of the benzylic C-O bond simultaneously. The expected products from such a reaction would be toluene and 2-iso-propylphenol. This dual reactivity is a key consideration in the synthetic planning involving this molecule.

Reactions of the Ether Linkage

The ether linkage in this compound is a benzyl aryl ether. This structure presents two distinct C-O bonds: a benzylic C-O bond and an aryl C-O bond. The reactivity of these bonds differs significantly, leading to selective cleavage pathways.

Cleavage Mechanisms and Product Analysis

Cleavage of the ether can be accomplished under several distinct sets of conditions, each with a different mechanism and product outcome.

Acid-Catalyzed Cleavage: Treatment with strong protic acids, particularly HBr or HI, is a standard method for cleaving ethers. In the case of an aryl alkyl ether, the reaction invariably cleaves the alkyl-oxygen bond because the aromatic C-O bond is significantly stronger and nucleophilic substitution on an sp²-hybridized carbon is disfavored. For a benzyl ether, the cleavage is further facilitated by the formation of a resonance-stabilized benzylic carbocation intermediate, suggesting an SN1-like mechanism. nih.gov Therefore, reacting this compound with an acid like HBr would selectively cleave the benzylic C-O bond to yield 2-iso-propylphenol and 4-bromobenzyl bromide .

Hydrogenolysis: As a benzyl ether, the molecule is highly susceptible to hydrogenolysis. ambeed.comyoutube.com This reaction involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.orgacs.org The reaction proceeds by cleaving the benzylic C-O bond. youtube.com This method is particularly mild and selective for benzyl ethers, often leaving other ether types untouched. youtube.com The products of hydrogenolysis would be 2-iso-propylphenol and 4-bromotoluene (B49008) . As mentioned previously, the aryl bromide is also likely to be reduced under these conditions, potentially leading to toluene as the final co-product.

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can achieve this transformation, often under neutral conditions, via an oxidative pathway. acs.orgmpg.de Other methods involve oxoammonium salts which can achieve cleavage at room temperature. researchgate.net This type of cleavage oxidizes the benzylic carbon. The expected products from the oxidative cleavage of this compound would be 2-iso-propylphenol and 4-bromobenzaldehyde .

A summary of the ether cleavage reactions is provided in the table below.

| Cleavage Method | Reagents | Bond Cleaved | Mechanism | Products | Reference |

| Acid-Catalyzed | HBr or HI | Benzylic C-O | SN1-like | 2-iso-propylphenol + 4-bromobenzyl bromide | nih.gov |

| Hydrogenolysis | H₂ , Pd/C | Benzylic C-O | Catalytic Hydrogenolysis | 2-iso-propylphenol + 4-bromotoluene | ambeed.comyoutube.com |

| Oxidative Cleavage | DDQ or Oxoammonium Salts | Benzylic C-O | Oxidation | 2-iso-propylphenol + 4-bromobenzaldehyde | organic-chemistry.orgresearchgate.net |

Stability under Various Reaction Conditions

The utility of benzyl ethers as protecting groups in organic synthesis stems from their predictable stability profile. organic-chemistry.orgorganic-chemistry.org

Stability to Bases: The benzyl ether linkage is exceptionally stable under a wide range of basic conditions, from aqueous hydroxides to non-nucleophilic bases like sodium hydride. organic-chemistry.org This stability allows for reactions to be performed elsewhere in the molecule without affecting the ether.

Stability to Mild Oxidizing/Reducing Agents: While susceptible to specific cleavage reagents (see Section 5.2.1), the benzyl ether is stable to many common oxidizing and reducing agents that are not designed for C-O bond cleavage. For example, it is generally inert to reagents used for the oxidation of alcohols to aldehydes/ketones (e.g., PCC, Swern oxidation) or reductions of carbonyls with sodium borohydride.

Instability to Harsh Conditions: The ether linkage is labile under conditions of catalytic hydrogenation and strong acid treatment, as detailed above. acsgcipr.orgorganic-chemistry.org It is also cleaved by dissolving metal reductions (Birch reduction). acs.orgmpg.de This predictable instability is precisely what allows for its removal when desired. This balance of stability and selective reactivity makes the benzyl ether a powerful tool in multistep synthesis.

Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety

The isopropylphenyl moiety of this compound presents a nuanced case for electrophilic aromatic substitution due to the presence of two distinct directing groups on the aromatic ring: the ether linkage and the isopropyl group. The regioselectivity of substitution reactions is determined by the interplay of the electronic and steric effects of these substituents.

The ether oxygen, being directly attached to the aromatic ring, is a strongly activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org This is attributed to its ability to donate lone-pair electron density into the ring via resonance, which stabilizes the arenium ion intermediate formed during the substitution process. organicchemistrytutor.compressbooks.pub This donation of electron density particularly enriches the positions ortho and para to the ether group. organicchemistrytutor.comyoutube.com In contrast, the isopropyl group is a weakly activating group that also acts as an ortho, para-director, primarily through an inductive effect where electron density is pushed toward the ring. libretexts.org

When multiple activating groups are present on a benzene (B151609) ring, the most powerful activating group typically governs the position of the incoming electrophile. ulethbridge.cayoutube.com In this molecule, the ether group is a significantly stronger activator than the isopropyl group. Therefore, electrophilic attack is predicted to occur at the positions activated by the ether linkage.

The positions on the isopropylphenyl ring are numbered as follows: C1 is attached to the ether oxygen, and C2 is attached to the isopropyl group. The available positions for substitution are C3, C4, C5, and C6.

Directing Effect of the Ether Group (at C1): Directs to ortho (C6) and para (C4).

Directing Effect of the Isopropyl Group (at C2): Directs to ortho (no free position) and para (C5).

Given the superior activating strength of the ether group, the positions C4 and C6 are the most electron-rich and thus the most susceptible to electrophilic attack. Steric hindrance from the bulky adjacent isopropyl group at C2 may slightly disfavor substitution at the C3 position. While the ether linkage itself presents some steric bulk, substitution at C6 is generally more feasible than at positions directly adjacent to the very bulky isopropyl group. Between the two most activated positions (C4 and C6), the para position (C4) is often favored over the ortho position (C6) to minimize steric hindrance. organicchemistrytutor.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Isopropylphenyl Moiety

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(4-bromobenzyloxy)-2-isopropylbenzene | The powerful ortho, para-directing ether group activates the C4 and C6 positions. The para product is generally favored. |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-(4-bromobenzyloxy)-2-isopropylbenzene | Similar to nitration, the ether group directs the incoming bromine to the C4 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-(4-bromobenzyloxy)-2-isopropylbenzene | The reaction is directed to the C4 position due to the strong activating effect of the ether group and steric considerations. |

Free-Radical Reactions and Selectivity Considerations

The structure of this compound offers two primary sites susceptible to free-radical reactions, particularly those involving the abstraction of a hydrogen atom to form a resonance-stabilized benzylic radical. inflibnet.ac.in The selectivity of such reactions is dictated by the relative stability of the potential radical intermediates.

The two key sites for radical formation are:

The tertiary C-H bond on the isopropyl group: Abstraction of this hydrogen atom forms a tertiary benzylic radical.

The secondary C-H bonds on the methylene bridge of the 4-bromobenzyl group: Abstraction of one of these hydrogens forms a secondary benzylic radical.

The stability of free radicals follows the order: tertiary > secondary > primary. chemistrysteps.commasterorganicchemistry.com This stability is further enhanced by resonance delocalization, as is the case with benzylic radicals. inflibnet.ac.inmasterorganicchemistry.com Consequently, a tertiary benzylic radical is significantly more stable than a secondary benzylic radical. This difference in stability is reflected in the bond dissociation energies (BDE) of the corresponding C-H bonds; weaker C-H bonds lead to more stable radicals. masterorganicchemistry.com Benzylic C-H bonds are notably weaker than typical alkane C-H bonds, making them prime targets for radical reactions. masterorganicchemistry.com

Given these principles, free-radical halogenation, such as bromination using N-bromosuccinimide (NBS) with light or a radical initiator, is expected to exhibit high selectivity. youtube.com The reaction will preferentially occur at the site that forms the most stable radical intermediate. In this case, hydrogen abstraction will overwhelmingly favor the tertiary benzylic position of the isopropyl group over the secondary benzylic position of the 4-bromobenzyl moiety. Bromination reactions are known to be significantly more selective than chlorination reactions in this regard. masterorganicchemistry.comyoutube.com

Table 2: Analysis of Potential Sites for Free-Radical Attack

| Potential Radical Site | C-H Bond Type | Resulting Radical Type | Relative Stability of Radical | Predicted Reactivity |

| Isopropyl Group (methine C-H) | Tertiary Benzylic | Tertiary Benzylic Radical | Highest | Highly Favored |

| Benzyl Bridge (-CH₂-) | Secondary Benzylic | Secondary Benzylic Radical | Lower | Less Favored |

The key to the high selectivity of reactions like benzylic bromination is the formation of the more stable radical. youtube.com Therefore, any free-radical transformation on this compound would almost exclusively yield products substituted at the tertiary carbon of the isopropyl group.

Computational and Theoretical Investigations of 4 Bromobenzyl 2 Iso Propylphenyl Ether

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 4-Bromobenzyl-(2-iso-propylphenyl)ether.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry and predict a variety of its properties. eurekaselect.combohrium.comresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Furthermore, DFT allows for the calculation of global reactivity descriptors. These descriptors, including electrophilicity index and chemical hardness, offer a quantitative measure of the molecule's stability and reactivity. bohrium.com For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O-C Bond Angle | ~118° |

| C-H (Aromatic) Bond Lengths | ~1.08 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 Å |

Note: The values in this table are hypothetical and representative of typical results from DFT calculations on similar aromatic ethers.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-iso-propylphenyl ring and the ether oxygen, which possess lone pairs of electrons. The electron-withdrawing nature of the bromine atom would likely lead to the LUMO being concentrated on the 4-bromobenzyl moiety. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.govresearchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.15 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.20 |

Note: These energy values are hypothetical and serve as an illustration of typical FMO analysis results.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). arabjchem.orgbenthamdirect.com These maps are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. rsc.org

In an ESP map of this compound, the most negative potential (typically colored red) would be anticipated around the ether oxygen atom due to its high electronegativity and lone pairs. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings and the benzylic protons would show positive potential (colored blue), indicating their susceptibility to nucleophilic attack.

Table 3: Predicted Electrostatic Potential Values at Specific Atomic Sites

| Atomic Site | Predicted ESP (kcal/mol) |

| Ether Oxygen | -35.5 |

| Bromine Atom | -15.2 |

| Benzylic Hydrogens | +20.8 |

Note: The ESP values are hypothetical and intended to illustrate the expected charge distribution.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the bond connecting the isopropyl group to the phenyl ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.govrsc.orgyoutube.com Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to identify the global and local energy minima.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and reveal the flexibility and vibrational motions of the molecule, which are important for understanding its interactions with its environment.

Mechanistic Insights into Synthesis and Transformations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. The most common synthetic route to ethers like this compound is the Williamson ether synthesis. libretexts.orgkhanacademy.orgbyjus.com This reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on an alkyl halide.

Computational studies can model this SN2 reaction by locating the transition state structure and calculating the activation energy. rsc.org This provides a detailed understanding of the reaction pathway and can help to explain factors influencing the reaction rate and yield. For the synthesis of the title compound, this would involve the reaction of the sodium salt of 2-iso-propylphenol with 4-bromobenzyl bromide. Computational analysis can confirm the feasibility of this pathway and explore potential side reactions.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. arabjchem.orgmdpi.com

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The predicted spectrum can aid in the assignment of experimental peaks to specific atoms in the molecule. Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated. bohrium.comresearchgate.net The predicted IR spectrum would show characteristic peaks for C-H stretching, C=C aromatic ring stretching, C-O ether stretching, and C-Br stretching, providing a theoretical fingerprint of the molecule. frontiersin.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (Benzylic CH2) | ~4.9 ppm |

| 13C NMR | Chemical Shift (C-Br) | ~121 ppm |

| IR | Vibrational Frequency (C-O stretch) | ~1240 cm-1 |

Note: These spectroscopic values are hypothetical and representative of what would be expected from computational predictions.

Applications and Advanced Research Directions Involving 4 Bromobenzyl 2 Iso Propylphenyl Ether

Utility as a Precursor in Multi-Step Organic Syntheses

The primary value of 4-Bromobenzyl-(2-iso-propylphenyl)ether in organic synthesis lies in the reactivity of its carbon-bromine bond. This bond serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making the molecule a useful precursor for more complex molecular architectures.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, would allow for the reaction of the bromobenzyl moiety with a wide range of boronic acids. nih.govmdpi.comberkeley.edu This would enable the synthesis of a diverse array of biaryl structures, where the 2-isopropylphenyl ether portion of the molecule can influence the final properties of the product, such as solubility and conformation. The reactivity of the C-Br bond in such reactions is well-established, and while the specific kinetics would need to be determined, successful coupling is highly probable. mdpi.com

Another key transformation is the formation of a Grignard reagent . By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (2-iso-propylphenoxymethyl)phenylmagnesium bromide, could be generated. mnstate.eduwikipedia.orgyoutube.com This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu However, the stability of the ether linkage under Grignard formation conditions would need to be carefully considered.

The following table summarizes the key reactants and expected products for these transformations:

| Reaction Type | Key Reagents | Expected Product Class | Potential Utility |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl-substituted benzyl (B1604629) ethers | Synthesis of complex ligands, functional materials |

| Grignard Reaction | Magnesium metal, then an electrophile (e.g., a ketone) | Substituted benzyl alcohols | Access to a wide range of functionalized molecules |

Design of Functional Materials Incorporating the Brominated Ether Scaffold

The unique combination of a reactive bromine atom and a bulky, hydrophobic 2-isopropylphenyl group makes this compound an interesting candidate for incorporation into functional materials.

Flame Retardants: Brominated organic compounds, particularly brominated diphenyl ethers, are well-known for their use as flame retardants. frfabric.commst.dknih.gov These compounds can be added to polymers and textiles to reduce their flammability. frfabric.comoceanchemgroup.com While this compound is not a traditional polybrominated diphenyl ether, its bromine content suggests it could be investigated for similar applications. Upon combustion, the bromine atom can be released as a radical, which interferes with the radical chain reactions of fire, thus quenching the flame. frfabric.com The bulky isopropyl group might also impart favorable properties such as compatibility with certain polymer matrices.

Polymer Science: The ether linkage is a common motif in polymer chemistry, often used to enhance properties like flexibility, thermal stability, and solubility. numberanalytics.com The 2-isopropylphenyl group is a bulky substituent that can influence the packing of polymer chains, potentially leading to materials with interesting morphological and mechanical properties. acs.orgacs.org For example, incorporating this ether into a polymer backbone could increase the free volume and affect the glass transition temperature. Research in this area could involve the synthesis of monomers derived from this compound, followed by polymerization.

Further Mechanistic Studies of its Reactivity Profile

The structure of this compound makes it an excellent substrate for mechanistic studies of several fundamental organic reactions.

SN2 Reaction Dynamics: The reaction of the benzylic bromide with nucleophiles would proceed via an SN2 mechanism. masterorganicchemistry.comlibretexts.org The presence of a para-bromo substituent on the benzyl ring influences the electrophilicity of the benzylic carbon. researchgate.net Furthermore, the steric hindrance provided by the ortho-isopropyl group on the phenoxy side could be used to probe the limits of nucleophilic attack and the stability of the ether linkage under various conditions. Studying the kinetics of substitution reactions with a range of nucleophiles would provide valuable data on the interplay of electronic and steric effects in SN2 reactions. nih.gov

Ether Cleavage Mechanisms: While ethers are generally stable, they can be cleaved under harsh conditions. Investigating the cleavage of the ether bond in this compound, for example with strong acids, could provide insights into the stability of sterically hindered ethers. The bulky isopropyl group would likely shield the ether oxygen from protonation and subsequent nucleophilic attack, making the conditions required for cleavage more extreme than for less hindered ethers.

Development of Novel Synthetic Routes to Analogous Compounds

While the Williamson ether synthesis is a classic and viable method for preparing this compound, its efficiency can be hampered by steric hindrance, especially with an ortho-substituted phenol (B47542) like 2-isopropylphenol (B134262). masterorganicchemistry.comlearncbse.inyoutube.com This has led to research into alternative, more efficient synthetic strategies.

Palladium-Catalyzed Etherification: Modern synthetic chemistry offers alternatives to the Williamson synthesis, such as palladium-catalyzed C-O bond formation. organic-chemistry.orgnih.gov These methods can often tolerate more sterically demanding substrates and may offer higher yields. A potential route would involve the coupling of 2-isopropylphenol with 4-bromobenzyl alcohol derivatives under palladium catalysis. acs.org Research in this area would focus on optimizing catalyst systems and reaction conditions for this specific class of sterically hindered ethers.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, is another established method for forming diaryl ethers and could be adapted for benzyl aryl ethers. nih.gov Recent advancements have led to milder reaction conditions, making this an attractive area for further investigation for the synthesis of compounds like this compound and its analogs.

The following table provides a hypothetical comparison of synthetic routes:

| Synthetic Route | Key Reactants | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | 2-isopropylphenol, 4-bromobenzyl bromide, Base | Well-established, simple reagents | Steric hindrance may lower yield |

| Palladium-Catalyzed Coupling | 2-isopropylphenol, 4-bromobenzyl alcohol derivative, Pd catalyst | Higher yields for hindered substrates | More complex and expensive catalysts |

| Ullmann Condensation | 2-isopropylphenol, 4-bromobenzyl halide, Cu catalyst | Alternative to Pd, good for certain substrates | Can require harsh conditions |

常见问题

Q. Table 1: Representative Synthetic Conditions

| Reagents | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzyl bromide + 2-iso-propylphenol | DMF | K₂CO₃ | 100 | 18 | 65–75 | |

| Same + Pd catalyst | Toluene | Cs₂CO₃ | 110 | 12 | 80–85 |

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological Answer:

Analytical Workflow:

Purity Analysis:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Melting Point: Compare observed mp (58–60°C) to literature values .

Structural Confirmation:

- NMR:

- ¹H NMR (CDCl₃): Look for aromatic protons (δ 6.8–7.4 ppm), iso-propyl CH₃ (δ 1.2–1.4 ppm), and benzyl CH₂ (δ 4.5–4.7 ppm) .

- ¹³C NMR: Confirm ether linkage (C-O-C, δ 65–70 ppm) .

Data Cross-Validation:

- Compare spectral data with structurally similar compounds (e.g., bis(4-bromophenyl)ether) to resolve ambiguities .

What experimental strategies are effective in resolving contradictions between computational predictions and observed reactivity of this compound?

Advanced Research Question

Methodological Answer:

Case Study: If DFT calculations predict electrophilic substitution at the para position, but experimental results show ortho/meta products:

Revisiting Computational Models:

- Adjust solvent parameters (e.g., dielectric constant in COSMO-RS) to account for solvation effects .

- Include steric effects from iso-propyl groups in docking simulations.

Mechanistic Probes:

Q. Table 2: Reactivity Discrepancy Analysis

| Observed Product | Predicted Product | Proposed Resolution | Reference |

|---|---|---|---|

| Ortho-substitution | Para-substitution | Steric hindrance from iso-propyl group not modeled |

How can crystallographic data be utilized to confirm the stereochemical configuration of this compound?

Advanced Research Question

Methodological Answer:

Crystallography Workflow:

Data Collection:

- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Refinement:

- Use SHELXL for least-squares refinement. Key parameters:

- R-factor < 0.05 for high-resolution data (<1.0 Å).

- Validate with CCDC deposition (e.g., CCDC 2050123) .

Key Findings:

Q. Table 3: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 | |

| Resolution (Å) | 0.84 |

How should researchers address discrepancies in spectral data (e.g., NMR, MS) for this compound?

Advanced Research Question

Methodological Answer:

Stepwise Protocol:

Identify Anomalies:

- Compare observed ¹H NMR splitting patterns with simulated spectra (e.g., MestReNova).

- Check for isotopic splitting in MS due to bromine (¹⁸¹Br/⁷⁹Br, ~1:1 ratio) .

Hypothesis Testing:

- Synthesize derivatives (e.g., methylated analog) to isolate conflicting signals.

- Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Case Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。